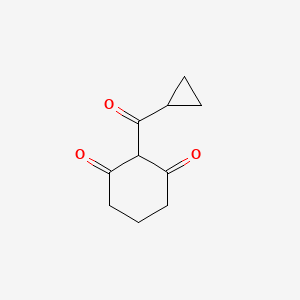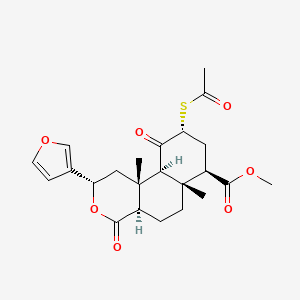![molecular formula C12H10N2OS B10841690 2-Ethyl-4-(furan-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B10841690.png)
2-Ethyl-4-(furan-3-yl)thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-etil-4-(furan-3-il)tieno[3,2-d]pirimidina es un compuesto heterocíclico que contiene un sistema de anillos fusionados que incorpora unidades de tiofeno, furano y pirimidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-etil-4-(furan-3-il)tieno[3,2-d]pirimidina generalmente implica la ciclación de derivados de 3-amino-tiofeno-2-carboxamida. Un método común incluye calentar tiofeno-2-carboxamidas en ácido fórmico para producir tieno[3,2-d]pirimidin-4-onas . Otro enfoque implica la reacción de derivados de tiofeno con isocianatos, seguida de una ciclación promovida por una base .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. los principios generales de la síntesis heterocíclica, como el uso de reacciones de ciclación de alto rendimiento y condiciones de reacción escalables, es probable que se apliquen.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-etil-4-(furan-3-il)tieno[3,2-d]pirimidina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar en condiciones específicas para introducir grupos funcionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, modificando potencialmente su reactividad y propiedades.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos, los agentes alquilantes y los nucleófilos se emplean comúnmente.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales.
Aplicaciones Científicas De Investigación
La 2-etil-4-(furan-3-il)tieno[3,2-d]pirimidina tiene varias aplicaciones en la investigación científica:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Mecanismo De Acción
El mecanismo de acción de la 2-etil-4-(furan-3-il)tieno[3,2-d]pirimidina implica su interacción con objetivos moleculares y vías específicas. La estructura del compuesto le permite unirse a enzimas, receptores u otras biomoléculas, potencialmente inhibiendo o modulando su actividad. Esto puede conducir a varios efectos biológicos, como la actividad antiinflamatoria o anticancerígena .
Comparación Con Compuestos Similares
Compuestos similares
Derivados del tiofeno: Compuestos como el 2,5-dimetiltiofeno y la 2-tiofeno-carboxamida comparten similitudes estructurales con la 2-etil-4-(furan-3-il)tieno[3,2-d]pirimidina.
Derivados de la pirimidina: Compuestos como la pirano[2,3-d]pirimidina y la tieno[3,4-b]piridina también exhiben sistemas de anillos fusionados similares.
Singularidad
La 2-etil-4-(furan-3-il)tieno[3,2-d]pirimidina es única debido a su combinación de anillos de tiofeno, furano y pirimidina, que confieren propiedades químicas y biológicas distintas. Esta estructura única permite diversas aplicaciones en química medicinal y ciencia de materiales, diferenciándola de otros compuestos similares.
Propiedades
Fórmula molecular |
C12H10N2OS |
|---|---|
Peso molecular |
230.29 g/mol |
Nombre IUPAC |
2-ethyl-4-(furan-3-yl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C12H10N2OS/c1-2-10-13-9-4-6-16-12(9)11(14-10)8-3-5-15-7-8/h3-7H,2H2,1H3 |
Clave InChI |
XVRNMWQROQLUBA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C(=N1)C3=COC=C3)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


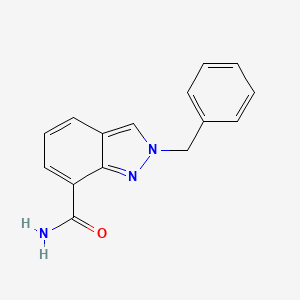
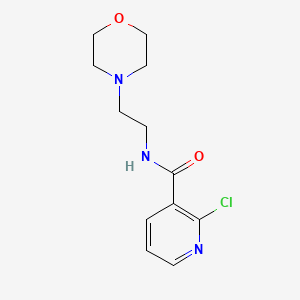
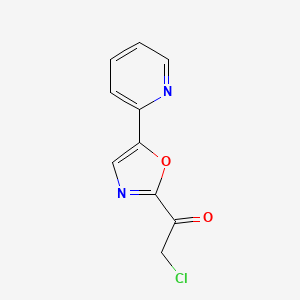

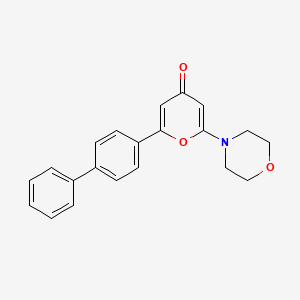

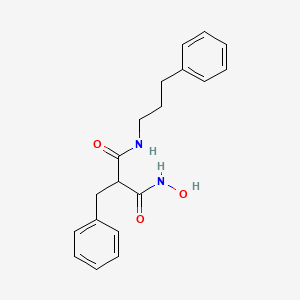
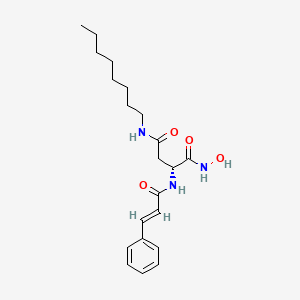
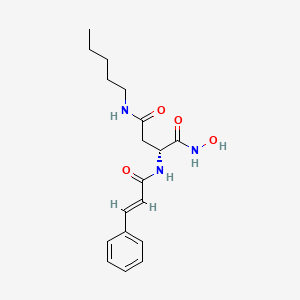
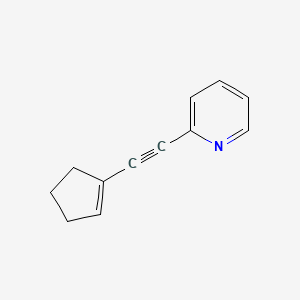
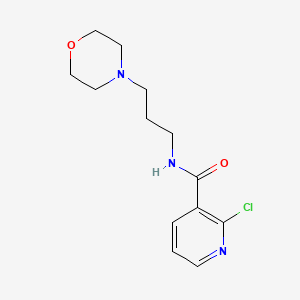
![2-Cyclopentyl-1H-imidazo[4,5-c]quinolin-4-ylamine](/img/structure/B10841679.png)
